molecular formula C16H18N4O3 B14201562 3-(3-Azidopropanoyl)-7-(diethylamino)-2H-1-benzopyran-2-one CAS No. 873849-96-8

3-(3-Azidopropanoyl)-7-(diethylamino)-2H-1-benzopyran-2-one

Cat. No.: B14201562
CAS No.: 873849-96-8
M. Wt: 314.34 g/mol
InChI Key: XPELEHKRZMKUID-UHFFFAOYSA-N
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Description

3-(3-Azidopropanoyl)-7-(diethylamino)-2H-1-benzopyran-2-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and reactivity. This compound features an azide group, a diethylamino group, and a benzopyran core, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Azidopropanoyl)-7-(diethylamino)-2H-1-benzopyran-2-one typically involves multiple steps, starting from readily available precursors. One common method involves the acylation of 7-(diethylamino)-2H-1-benzopyran-2-one with 3-azidopropanoyl chloride. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent the decomposition of the azide group. The reaction conditions often include the use of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of high-purity reagents and solvents is crucial to minimize impurities and by-products.

Chemical Reactions Analysis

Types of Reactions

3-(3-Azidopropanoyl)-7-(diethylamino)-2H-1-benzopyran-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Oxidation: Oxides of the parent compound.

    Reduction: Amines.

    Substitution: Triazoles.

Scientific Research Applications

3-(3-Azidopropanoyl)-7-(diethylamino)-2H-1-benzopyran-2-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(3-Azidopropanoyl)-7-(diethylamino)-2H-1-benzopyran-2-one involves its ability to participate in click chemistry reactions, forming stable triazole linkages. This property makes it useful for bioconjugation, where it can label proteins, nucleic acids, and other biomolecules. The azide group is highly reactive and can form covalent bonds with alkyne groups in the presence of a copper(I) catalyst .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its combination of an azide group with a benzopyran core, which provides unique reactivity and versatility in chemical synthesis and applications. Its ability to undergo click chemistry reactions efficiently makes it a valuable tool in various scientific fields .

Properties

CAS No.

873849-96-8

Molecular Formula

C16H18N4O3

Molecular Weight

314.34 g/mol

IUPAC Name

3-(3-azidopropanoyl)-7-(diethylamino)chromen-2-one

InChI

InChI=1S/C16H18N4O3/c1-3-20(4-2)12-6-5-11-9-13(14(21)7-8-18-19-17)16(22)23-15(11)10-12/h5-6,9-10H,3-4,7-8H2,1-2H3

InChI Key

XPELEHKRZMKUID-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)CCN=[N+]=[N-]

Origin of Product

United States

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